molecular formula C12H15BrF3N B1403816 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine CAS No. 1414870-66-8

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Cat. No. B1403816
M. Wt: 310.15 g/mol
InChI Key: WSSUBYRJLHGPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine” is a chemical compound with the CAS Number: 1414870-66-8 . Its IUPAC name is N-(2-bromo-5-(trifluoromethyl)benzyl)-N-ethylethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 . This indicates that the compound has a benzene ring with a bromine atom and a trifluoromethyl group attached to it. An ethylamine group is also attached to the benzene ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 310.16 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolic Pathway Studies
Several studies have focused on the metabolic pathways of related compounds, shedding light on their biotransformation processes. Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, discovering multiple metabolites indicative of specific metabolic pathways in the organism Kanamori et al. (2002). Similarly, Morioka et al. (1996) investigated the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, revealing the drug's primary metabolic pathway to be mono-hydrolysis of the diethyl phosphonate Morioka et al. (1996).

Pharmacokinetics and Drug Distribution
Research by Rohanová et al. (2008) on the disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats after subcutaneous administration provided insights into the pharmacokinetics and tissue distribution of the drug, contributing to a better understanding of its potential psychotropic or toxic effects Rohanová et al. (2008).

Synthesis and Characterization of Analogs
Nichols et al. (1994) found a method to synthesize 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane and its analogs, compounds with significant affinity for serotonin receptors, highlighting the potential for these compounds in scientific research Nichols et al. (1994).

Potential Therapeutic Applications
Shi et al. (2013) synthesized a synthetic analogue of a compound isolated from marine red algae and demonstrated its potential as a treatment for Type 2 diabetes, indicating possible therapeutic applications for these compounds Shi et al. (2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUBYRJLHGPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185042
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

CAS RN

1414870-66-8
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 2
Reactant of Route 2
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 3
Reactant of Route 3
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 5
Reactant of Route 5
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.